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Selectivity Profile of CHIR-124

The core selectivity data for CHIR-124 is summarized in the table below.

Get Quote

Kinase Target ICso Value Selectivity Ratio (vs. Chk1)
Chk1i 0.3 nM (Reference)
Chk2 697.4 nM ~2,300-fold
FLT3 5.8 nM ~19-fold
PDGFR 6.6 nM ~22-fold
GSK-3 23.3nM ~78-fold
Fyn 98.8 nM ~329-fold
Cdk2/Cyclin A 191.1 nM ~637-fold
CDC2/Cyclin B 505.7 nM ~1,685-fold
Cdk4/Cyclin D 2.05 uM ~6,800-fold
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Table: Summary of CHIR-124's half-maximal inhibitory concentration (ICso0) against various kinases. Data

compiled from multiple sources. [1] [2] [3]

Key Experimental Evidence & Protocols

The high selectivity of CHIR-124 for Chk1 is supported by several key studies:

¢ Synergy with DNA-Damaging Agents: Research shows CHIR-124 interacts synergistically with
topoisomerase | poisons (e.g., camptothecin, SN-38) to cause growth inhibition in various human
cancer cell lines with mutant p53, such as breast carcinoma (MDA-MB-231, MDA-MB-435) and colon
carcinoma (SW-620, Colo205). This synergy occurs because CHIR-124 abrogates the S and G2-M
cell cycle checkpoints induced by DNA damage, forcing cells with compromised p53 function into
mitosis and apoptosis [1] [4].

¢ In Vivo Potentiation: In an orthotopic breast cancer xenograft model (MDA-MB-435), CHIR-124 (10
or 20 mg/kg, administered orally) potentiated the tumor growth inhibitory effect of irinotecan (CPT-11).
This was associated with an increase in tumor cell apoptosis and abrogation of the G2-M checkpoint

[1] [4].

Mechanism and Research Applications

The following diagram illustrates the primary mechanism by which CHIR-124 achieves its selective effect,

particularly in p53-deficient contexts.
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This mechanism underpins a key research application of CHIR-124: exploiting synthetic lethality in p53-
deficient cancers. By inhibiting Chk1, CHIR-124 removes a critical survival pathway for cancer cells that

already have compromised p53-mediated DNA damage response, leading to selective cell death [1] [4].

Comparison with Other Chk Inhibitors

CHIR-124 stands out for its exceptional potency against Chkl. The table below compares it with other
documented Chk inhibitors.
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Chk1
Inhibitor Name I Chk2 ICso Key Selectivity Notes
50
CHIR-124 0.3 nM 697.4 nM ~2,300-fold selective for Chkl over Chk2
(1] [2].
AZD7762 5nM 5nM Equally potent against Chk1 and Chk2 [5].
Rabusertib 7nM ~700 nM (est.)  ~100-fold more potent for Chk1 [5].
(LY2603618)
MK-8776 (SCH 3nM ~1,500 nM ~500-fold selective for Chk1 over Chk2 [5].
900776) (est.)
Prexasertib 1nM 8 nM Also inhibits RSK1 (ICso = 9 nM) [5].
(LY2606368)

Table: Comparison of CHIR-124 with other Chk inhibitors. Data from vendor and commercial database. [5]

Key Experimental Methodologies

To help you evaluate or replicate these findings, here are details on key experimental protocols from the

search results:

¢ Kinase Assay (Cell-Free): The Chkl kinase domain is expressed in Sf9 insect cells. A biotinylated
peptide mimicking the natural substrate (cdc25c) is used. The reaction includes kinase, substrate,
ATP mixture (including %P-labeled ATP), and a dilution series of CHIR-124. After incubation, the
phosphorylated peptide is captured on streptavidin-coated plates, and the radioactivity is measured to
determine the phosphate transfer. The ICso is calculated using nonlinear regression [1].

¢ Cellular Cytotoxicity Assay (Example): Cells (e.g., MDA-MB-435) in log-phase are plated in 96-well
plates. CHIR-124 is serially diluted, both alone and in combination with various concentrations of a
DNA-damaging agent like camptothecin. After 48 hours of incubation, cell viability is measured using
an MTS assay. The interaction between drugs is analyzed using isobologram analysis to determine
synergy or antagonism [1].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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